2-(2-phenylethyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
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Overview
Description
2-(2-phenylethyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a complex organic compound that features a unique structure combining a phenylethyl group, a piperidine ring, and a trifluoromethyl-substituted oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-phenylethylamine with a suitable oxadiazine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the oxadiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylethyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-phenylethyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: These compounds have a phenyl group attached to a piperidine ring and exhibit various pharmacological effects, including analgesic and central nervous system activity.
Trifluoromethyl-substituted Oxadiazines: These compounds share the trifluoromethyl-substituted oxadiazine ring and are used in various chemical and industrial applications.
Uniqueness
2-(2-phenylethyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is unique due to its combination of a phenylethyl group, a piperidine ring, and a trifluoromethyl-substituted oxadiazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19F6N3O |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(2-phenylethyl)-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C18H19F6N3O/c19-17(20,21)16(18(22,23)24)25-14(10-9-13-7-3-1-4-8-13)28-15(26-16)27-11-5-2-6-12-27/h1,3-4,7-8H,2,5-6,9-12H2 |
InChI Key |
VXUFDFJYBFPNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(N=C(O2)CCC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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